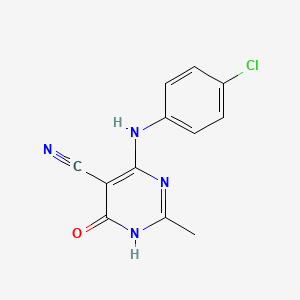![molecular formula C15H16ClN5O3 B13377330 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclic azabicyclo moiety, a benzimidazole core, and functional groups such as chloro and nitro substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[222]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and acetic acid, with temperatures maintained around 40°C .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The key steps include the preparation of intermediate compounds, followed by their coupling under controlled conditions to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino-substituted benzimidazoles and various substituted azabicyclo derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the azabicyclo moiety, which fits into the receptor binding site, leading to changes in receptor conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide hydrochloride
- N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chinolincarboxamide
- N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide hydrochloride
Uniqueness
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for modification, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C15H16ClN5O3 |
|---|---|
Molekulargewicht |
349.77 g/mol |
IUPAC-Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-3H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
InChI-Schlüssel |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3NC=N4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)

![N-[N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377263.png)
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)

![Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B13377280.png)
![2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13377283.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377297.png)
![N-{6-[(phenylsulfonyl)amino]tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-3-yl}benzenesulfonamide](/img/structure/B13377299.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13377300.png)

![2-Bromo-6-[({2-[(3-bromo-5-tert-butyl-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-4-tert-butylphenol](/img/structure/B13377309.png)
![4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13377319.png)

